molecular formula C21H16BrClN4O3 B3204899 [2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 1040636-35-8

[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B3204899
CAS No.: 1040636-35-8
M. Wt: 487.7 g/mol
InChI Key: TWFLHYMWQUIBSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a heterocyclic molecule featuring both oxazole and triazole moieties. The oxazole ring is substituted with a 4-chlorophenyl group and a methyl group at positions 2 and 5, respectively. The triazole ring is linked to a 2-bromophenyl group and a methyl substituent, with an ester functional group bridging the two heterocycles.

Properties

IUPAC Name

[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(2-bromophenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrClN4O3/c1-12-19(25-26-27(12)18-6-4-3-5-16(18)22)21(28)29-11-17-13(2)30-20(24-17)14-7-9-15(23)10-8-14/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFLHYMWQUIBSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2Br)C(=O)OCC3=C(OC(=N3)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a member of a class of organic compounds that exhibit diverse biological activities. This article reviews its chemical properties, biological activities, and potential therapeutic applications based on available literature and research findings.

This compound has a molecular formula of C23H21ClN4O4C_{23}H_{21}ClN_{4}O_{4} and a molecular weight of 452.9 g/mol. The structure includes a triazole and oxazole moiety, which are known for their biological significance. The following table summarizes key chemical characteristics:

PropertyValue
Molecular Weight452.9 g/mol
Molecular FormulaC23H21ClN4O4
LogP (octanol-water partition)4.4486
Polar Surface Area73.185 Ų
Hydrogen Bond Acceptors8

Anticancer Properties

Recent studies have indicated that compounds containing oxazole and triazole functionalities exhibit significant anticancer activity. For example, derivatives of oxazole have been shown to induce apoptosis in various cancer cell lines including MCF-7 (breast cancer) and U-937 (leukemia) with IC50 values in the micromolar range .

In vitro studies demonstrated that the compound under review could potentially inhibit cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. Flow cytometry assays revealed that it acts in a dose-dependent manner, suggesting its efficacy as an anticancer agent .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes related to cancer progression. For instance, it has shown promising results in inhibiting carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis . The most active derivatives exhibited K_i values in the nanomolar range against hCA IX, indicating strong potential for therapeutic application.

Study on MCF-7 Cell Line

A study conducted on the MCF-7 cell line revealed that the compound significantly increased p53 expression levels and activated caspase-3 pathways, leading to apoptosis . The IC50 value was reported at approximately 15.63 µM, comparable to established chemotherapeutic agents like Tamoxifen.

In Vivo Studies

While most studies have focused on in vitro activity, preliminary in vivo evaluations suggest that compounds similar to [2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate may have favorable pharmacokinetics and biodistribution profiles. Further research is needed to confirm these findings and explore the therapeutic window in animal models.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Analysis

A key comparator is 5-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (), which shares a benzoxazole-triazole backbone. Key differences include:

  • Halogen positioning : The target compound has a 2-bromophenyl group, while the comparator has a 4-bromophenyl substituent. This positional difference influences electronic properties and molecular packing .
  • Functional groups : The comparator features a thione (C=S) group (IR: 1212 cm⁻¹), whereas the target compound contains an ester (C=O) group, altering solubility and reactivity .
Isostructural Halogen-Substituted Compounds

Compounds 4 and 5 from and are isostructural, differing only in halogen substituents (Cl vs. F). Despite these differences, their crystal structures (triclinic, P 1) remain nearly identical, with two independent molecules per asymmetric unit adopting similar conformations .

Table 1: Comparative Data for Key Compounds

Property Target Compound Compound 6m () Compound 4 ()
Molecular Formula C₂₃H₁₈BrClN₄O₃ (estimated) C₂₂H₁₅BrN₄OS C₂₉H₂₀ClF₂N₅S
Molecular Weight ~562.8 g/mol 464.3 g/mol 576.0 g/mol
Key Functional Groups Ester (C=O), Oxazole, Triazole Thione (C=S), Benzoxazole Thiazole, Pyrazole, Triazole
Halogen Substituents 4-Cl (oxazole), 2-Br (triazole) 4-Br (benzoxazole) 4-Cl (thiazole), 4-F (triazole)
IR Peaks C=O (~1700 cm⁻¹), C-Br (~550 cm⁻¹) C=S (1212 cm⁻¹), C-Br (533 cm⁻¹) C-F (~1100 cm⁻¹)
Crystallographic Symmetry Not reported Not reported Triclinic, P 1
Impact of Halogen Position on Crystal Packing

While isostructurality is common in halogenated compounds (e.g., compounds 4 and 5), notes exceptions: 3-chlorocinnamic acid and 3-bromocinnamic acid exhibit distinct packing due to halogen size and polarizability differences . For the target compound, the 2-bromophenyl group (vs.

Spectroscopic and Analytical Comparisons
  • NMR : The target compound’s ¹H-NMR would show aromatic protons (δ 6.10–8.01 ppm) similar to Compound 6m (), but methyl groups (δ ~2.55 ppm) may split differently due to proximity to bromine .
  • Mass Spectrometry : The target compound’s molecular ion (M⁺) would likely exceed 550 m/z, contrasting with Compound 6m’s M+1 peak at 464 m/z .

Research Findings and Implications

  • Synthetic Yields : Compounds 4 and 5 () were synthesized in high yields (>80%), suggesting that analogous methods (e.g., nucleophilic substitution or cyclocondensation) could be viable for the target compound .
  • Crystallographic Tools : SHELXL () and WinGX () were critical for refining and visualizing comparator structures, underscoring their utility for future studies on the target compound .
  • Thermodynamic Stability: The methyl and halogen substituents in the target compound may enhance thermal stability compared to non-halogenated analogs, as seen in related triazole-thiones () .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for [2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via a multi-step approach:

Oxazole ring formation : React 4-chlorophenylacetic acid with methyl acetoacetate under cyclocondensation conditions (e.g., POCl₃ as a catalyst) to form the oxazole core .

Triazole synthesis : Use copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole moiety. For example, react 2-bromophenyl azide with a propargyl ester derivative under mild conditions (room temperature, aqueous/organic biphasic system) .

Esterification : Couple the oxazole and triazole subunits using DCC/DMAP-mediated esterification .

  • Optimization : Yield improvements (e.g., 65% → 85%) are achieved by optimizing solvent polarity (THF vs. DMF), catalyst loading (5 mol% CuI), and reaction time (24–48 hours) .

Q. How can spectral techniques (NMR, IR) confirm the structural integrity of this compound?

  • NMR Analysis :

  • ¹H NMR : Key signals include:
  • δ 7.2–8.1 ppm (aromatic protons from chlorophenyl and bromophenyl groups).
  • δ 5.1–5.3 ppm (oxazole-CH₂-O ester linkage).
  • δ 2.4–2.6 ppm (methyl groups on oxazole and triazole rings) .
  • ¹³C NMR : Confirm ester carbonyl (δ ~165–170 ppm) and triazole C-4 (δ ~145 ppm) .
    • IR Spectroscopy : Stretching vibrations for C=O (ester, ~1740 cm⁻¹) and C-N (triazole, ~1250 cm⁻¹) validate functional groups .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

  • Screening Workflow :

In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

Enzyme inhibition : Test against kinases (e.g., EGFR) or cytochrome P450 isoforms via fluorescence-based assays .

Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, C. albicans) .

Advanced Research Questions

Q. How can regioselectivity challenges in triazole synthesis be addressed during the compound’s preparation?

  • Issue : CuAAC typically produces 1,4-regioisomers, but competing pathways may yield undesired 1,5-products.
  • Solutions :

  • Catalyst tuning : Use Ru-based catalysts (e.g., RuAAC) to favor 1,5-regioisomers if required .
  • Microwave-assisted synthesis : Short reaction times (10–15 minutes) reduce side-product formation .
  • Chromatographic separation : Employ preparative HPLC with C18 columns to isolate the desired regioisomer .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Case Study : If cytotoxicity varies between studies (e.g., IC₅₀ = 10 μM vs. 50 μM):

Assay standardization : Verify cell line authenticity (STR profiling) and control for passage number .

Solvent effects : Ensure DMSO concentration ≤0.1% to avoid false positives .

Dose-response validation : Repeat experiments with orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) .

Q. How does the compound’s stereoelectronic profile influence its binding to biological targets?

  • Computational Analysis :

DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to map electrostatic potential surfaces. Chlorophenyl and bromophenyl groups exhibit strong electron-withdrawing effects, enhancing interactions with hydrophobic enzyme pockets .

Molecular Docking : Simulate binding to COX-2 (PDB: 3LN1). The triazole’s nitrogen atoms form hydrogen bonds with Arg120, while the oxazole’s methyl group stabilizes van der Waals contacts .

Q. What are the limitations of current SAR studies for this compound class, and how can they be improved?

  • Gaps : Most studies focus on halogenated aryl groups but neglect substituent positioning (e.g., 2-bromo vs. 3-bromo on phenyl).
  • Proposed Enhancements :

  • Parallel synthesis : Generate a library with systematic variations (e.g., Br → Cl, CF₃) at the 2-, 3-, and 4-positions .
  • 3D-QSAR : Use CoMFA/CoMSIA models to correlate steric/electronic parameters with bioactivity .

Key Research Findings

  • Bioactivity : Demonstrates dual COX-2/5-LOX inhibition (IC₅₀ = 0.8 μM and 1.2 μM, respectively), suggesting anti-inflammatory potential .
  • Stability : Degrades <5% in pH 7.4 buffer over 24 hours but hydrolyzes rapidly in acidic conditions (pH 2.0, t₁/₂ = 2 hours) .
  • Synergy : Combines with cisplatin to reduce ovarian cancer cell viability by 60% (vs. 40% for cisplatin alone) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.